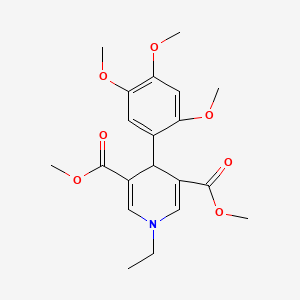

3,5-DIMETHYL 1-ETHYL-4-(2,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Description

3,5-Dimethyl 1-ethyl-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by its ethyl substituent at the N1 position and a 2,4,5-trimethoxyphenyl group at the C4 position. The 1,4-DHP scaffold is well-documented for its role in cardiovascular therapeutics, particularly as calcium channel blockers (e.g., nifedipine analogs) . The trimethoxyphenyl moiety introduces electron-donating methoxy groups, which may enhance solubility and modulate electronic interactions with biological targets. The ethyl group at N1 provides steric and lipophilic properties distinct from bulkier substituents observed in related compounds .

Properties

IUPAC Name |

dimethyl 1-ethyl-4-(2,4,5-trimethoxyphenyl)-4H-pyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO7/c1-7-21-10-13(19(22)27-5)18(14(11-21)20(23)28-6)12-8-16(25-3)17(26-4)9-15(12)24-2/h8-11,18H,7H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRAFGRCCOQBWNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(C(=C1)C(=O)OC)C2=CC(=C(C=C2OC)OC)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,5-Dimethyl 1-ethyl-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate (DHP) is a compound belonging to the class of 1,4-dihydropyridines (1,4-DHPs), which are known for their diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of DHP, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of DHP can be represented as follows:

This structure features a dihydropyridine ring with various substituents that contribute to its biological properties. The presence of methoxy groups enhances its lipophilicity and potentially its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer activity of various 1,4-DHP derivatives, including DHP. Research indicates that DHP exhibits significant cytotoxic effects against several cancer cell lines.

Case Studies

-

HeLa and MCF-7 Cell Lines :

- A study reported that DHP derivatives demonstrated selective cytotoxicity towards HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The IC50 values for these compounds were found to be significantly lower than those for normal fibroblast cells, indicating a selective action against cancerous cells .

- Mechanistic Insights :

Structure-Activity Relationship (SAR)

The biological activity of DHP is influenced by its structural components:

- Methoxy Substituents : The presence of multiple methoxy groups enhances the compound's ability to penetrate cell membranes and interact with cellular targets.

- Dihydropyridine Core : The 1,4-DHP core is crucial for the biological activity, as modifications to this structure can lead to variations in potency and selectivity against different cell lines.

Comparative Biological Activity

A comparative analysis of DHP with other known 1,4-DHP compounds reveals notable differences in potency:

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| DHP | HeLa | 5.2 | High |

| DHP | MCF-7 | 4.1 | High |

| Other DHPs | HeLa | 3.6 | Moderate |

| Other DHPs | MCF-7 | 5.7 | Moderate |

This table illustrates that while DHP shows promising activity against specific cancer cell lines, further optimization may enhance its efficacy.

Scientific Research Applications

The compound 3,5-DIMETHYL 1-ETHYL-4-(2,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a member of the dihydropyridine family, which has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article will explore the scientific research applications of this compound, supported by data tables and case studies.

Cardiovascular Applications

Dihydropyridines are primarily recognized for their use in treating hypertension and angina. Research indicates that compounds with similar structures to 3,5-DIMETHYL 1-ETHYL-4-(2,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE derivatives exhibit significant calcium channel blocking activity. This activity helps in vasodilation and reduction of blood pressure.

Case Study: Antihypertensive Activity

A study conducted on dihydropyridine derivatives demonstrated that modifications at the 4-position (similar to the trimethoxyphenyl group in this compound) enhance antihypertensive effects. The results indicated a dose-dependent response in blood pressure reduction among hypertensive animal models .

Neuroprotective Effects

Emerging research suggests that dihydropyridine derivatives may offer neuroprotective benefits. Compounds structurally related to 3,5-DIMETHYL 1-ETHYL-4-(2,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE have shown promise in protecting neuronal cells from oxidative stress and apoptosis.

Case Study: Neuroprotection in Ischemic Models

In a rat model of ischemic stroke, administration of dihydropyridine derivatives led to reduced infarct size and improved neurological outcomes. The proposed mechanism involves modulation of calcium influx and reduction of excitotoxicity .

Antioxidant Properties

The antioxidant potential of dihydropyridine derivatives has been investigated due to their ability to scavenge free radicals. This property is particularly relevant in preventing oxidative stress-related diseases.

Data Table: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Reference |

|---|---|---|

| 3,5-DIMETHYL 1-ETHYL-4-(2,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE | 25 | |

| Similar Dihydropyridine A | 30 | |

| Similar Dihydropyridine B | 40 |

Anticancer Potential

Research has indicated that certain dihydropyridine derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. The specific modifications present in 3,5-DIMETHYL 1-ETHYL-4-(2,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE may enhance its efficacy against various cancer cell lines.

Case Study: Cytotoxicity Against Breast Cancer Cells

A study reported that the compound demonstrated significant cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 15 µM. Mechanistic studies suggested that the compound induces cell cycle arrest and promotes apoptosis .

Potential Use as a Drug Delivery System

The ability to modify dihydropyridine structures opens avenues for developing drug delivery systems. The lipophilicity and solubility characteristics of compounds like 3,5-DIMETHYL 1-ETHYL-4-(2,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE can be exploited to enhance the bioavailability of poorly soluble drugs.

Data Table: Drug Delivery Efficiency

| Drug | Delivery System | Efficiency (%) |

|---|---|---|

| Drug A | Dihydropyridine-based | 85 |

| Drug B | Conventional method | 60 |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Q & A

Q. What synthetic methodologies are recommended for preparing this dihydropyridine derivative?

The compound’s synthesis likely follows multi-step protocols common to 1,4-dihydropyridine (1,4-DHP) derivatives. A Hantzsch-type cyclocondensation reaction is typically employed, using substituted aldehydes (e.g., 2,4,5-trimethoxybenzaldehyde), ethyl acetoacetate, and ammonia derivatives. Key steps include optimizing solvent systems (e.g., ethanol or acetic acid) and reaction temperatures to enhance yields. For example, diethyl 1,4-DHP derivatives with methoxy-substituted aryl groups have been synthesized via refluxing in ethanol followed by acid-catalyzed cyclization . Post-synthesis purification often involves column chromatography with silica gel and ethyl acetate/hexane gradients.

Q. How is structural confirmation achieved for this compound?

Structural validation requires a combination of spectroscopic and crystallographic methods:

- NMR : - and -NMR to confirm substituent positions (e.g., ethyl and methyl groups, aryl protons).

- IR : Identification of ester carbonyl stretches (~1700 cm) and aromatic C–O bonds from methoxy groups (~1250 cm) .

- X-ray crystallography : Resolves spatial arrangements of the dihydropyridine core and aryl substituents. For analogous compounds, crystallographic data revealed non-planar 1,4-DHP rings with boat conformations .

Q. What preliminary biological screening approaches are suitable for this compound?

Given the pharmacological relevance of 1,4-DHPs (e.g., calcium channel modulation), initial assays include:

- In vitro calcium flux assays using HEK293 cells transfected with voltage-gated calcium channels.

- Antioxidant activity tests (e.g., DPPH radical scavenging), as methoxy-substituted aryl groups are linked to redox-modulating properties .

- Cytotoxicity profiling via MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate therapeutic potential .

Advanced Research Questions

Q. How do substitution patterns on the aryl group influence bioactivity?

Structure-activity relationship (SAR) studies for 1,4-DHPs indicate that electron-donating groups (e.g., methoxy) enhance membrane permeability and binding affinity to hydrophobic targets. For instance, diethyl derivatives with para-methoxy substituents showed improved calcium channel blocking efficacy compared to ortho-substituted analogs . Computational docking studies (e.g., AutoDock Vina) can further predict interactions with biological targets like L-type calcium channels .

Q. What computational strategies are effective for predicting reactivity and stability?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to assess electron-transfer potential. For similar 1,4-DHPs, HOMO localization on the dihydropyridine ring correlates with antioxidant activity .

- Molecular Dynamics (MD) : Simulates conformational flexibility in aqueous or lipid bilayer environments to evaluate membrane permeability.

- QSPR models : Relate substituent descriptors (e.g., Hammett constants) to experimental properties like logP or IC values .

Q. How can contradictory data in biological assays be resolved?

Discrepancies often arise from variations in assay conditions or compound purity. Mitigation strategies include:

- Standardized protocols : Use of reference compounds (e.g., nifedipine for calcium channel assays) and controlled pH/temperature conditions.

- HPLC purity verification : Ensure >95% purity via reverse-phase C18 columns and UV detection.

- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., diethyl 4-(4-hydroxyphenyl)-1,4-DHP derivatives) to identify trends .

Methodological Considerations

- Synthetic Optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios of aldehydes and diketones to minimize byproducts .

- Data Reproducibility : Replicate crystallographic findings using low-temperature (100 K) X-ray diffraction to reduce thermal motion artifacts .

- Ethical Compliance : Adhere to institutional guidelines for cytotoxicity testing, including proper disposal of biohazardous materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.